molecular formula C13H15NO3 B090877 ethyl 5-ethoxy-1H-indole-2-carboxylate CAS No. 16382-17-5

ethyl 5-ethoxy-1H-indole-2-carboxylate

Cat. No.: B090877
CAS No.: 16382-17-5
M. Wt: 233.26 g/mol
InChI Key: IMFWDOPIAXKRBO-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Derivatives : Ethyl 5-formyl-1H-indole-2-carboxylates, related to ethyl 5-ethoxy-1H-indole-2-carboxylate, were synthesized from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This synthesis involved multiple steps, including the transformation of the sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003).

  • Chemical Transformations : The Fischer indolization of related compounds resulted in unexpected products, including ethyl 5-ethoxy-1H-indole-2-carboxylates. This process highlighted the complexity and unpredictability of chemical transformations in this class of compounds (Ishii et al., 1983).

  • Anti-Viral Activity : Ethyl 5-hydroxyindole-3-carboxylates, structurally similar to this compound, were synthesized and evaluated for anti-hepatitis B virus (HBV) activities. One compound in this series showed significant anti-HBV activity (Zhao et al., 2006).

  • Potential as Anti-inflammatory Therapeutics : Structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates led to potent inhibitors of human 5-lipoxygenase (5-LO), suggesting potential as anti-inflammatory therapeutics. This research indicates the possible application of this compound derivatives in the treatment of inflammatory and allergic disorders (Karg et al., 2009).

  • Synthesis of Novel Compounds : The synthesis of new derivatives of indoles, including ethyl 5-phenylindole-2-carboxylate, explored the influence of the ethoxycarbonyl group on indole substitution reactions. This research contributes to the understanding of how modifications like ethoxy substitution affect chemical properties and reactions (I. sh et al., 2012).

  • Exploration of Chemical Reactivity : Studies on ethyl pyruvate 2-methoxyphenylhydrazone and its transformation to 5-substituted indole products, including this compound, provided insights into the effects of reagents and substituents on Fischer indolization and the direction of abnormal transformations (Ishii et al., 1973).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .

Properties

IUPAC Name

ethyl 5-ethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-16-10-5-6-11-9(7-10)8-12(14-11)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFWDOPIAXKRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372464
Record name ethyl 5-ethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16382-17-5
Record name ethyl 5-ethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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